molecular formula C6H12N2O4 B1363756 Ala-Ser CAS No. 3303-41-1

Ala-Ser

Katalognummer B1363756
CAS-Nummer: 3303-41-1
Molekulargewicht: 176.17 g/mol
InChI-Schlüssel: IPWKGIFRRBGCJO-IMJSIDKUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ala-Ser is a dipeptide composed of the amino acids alanine and serine . It is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay .


Synthesis Analysis

The synthesis of Ala-Ser involves the formation of an amide bond between the carboxyl group of alanine and the amino group of serine . In the context of biopolymers, Ala-Ser has been produced in Corynebacterium glutamicum, a well-characterized bacterial host organism .


Molecular Structure Analysis

The molecular formula of Ala-Ser is C6H12N2O4 . Its average mass is 176.171 Da and its monoisotopic mass is 176.079712 Da . The structure of Ala-Ser, like other peptides, is influenced by rotations about the bonds leading to the alpha-carbon atoms .


Chemical Reactions Analysis

The hydroxyl radical-induced oxidation of peptides and proteins can lead to the cleavage of the peptide, leading to a release of fragments . This reaction pathway may involve nitrogen-centered radicals .

Wissenschaftliche Forschungsanwendungen

FSHR Gene Polymorphisms and PCOS

The polymorphisms p. Thr307Ala and p. Asn680Ser in the follicle-stimulating hormone receptor (FSHR) gene have been associated with polycystic ovary syndrome (PCOS). A study found significant differences in genotype distributions between women with PCOS and control groups, suggesting these polymorphisms are linked to an increased risk of PCOS. The study highlights the genetic susceptibility factors contributing to PCOS, emphasizing the role of FSHR gene variations in the condition's development (Kim et al., 2017).

Amino Acid Racemase Activity

A novel assay method based on circular dichroism was established to study the activity of amino acid racemases, such as alanine racemase (ALR). This method allows for accurate determination of enantiomer changes on racemization between L- and D-forms of amino acids, including the conversion of D-Ser to L-Ser and vice versa. This technique provides a valuable tool for understanding the enzymatic activities involved in amino acid racemization, offering insights into biochemical pathways and potential therapeutic targets (Noda et al., 2005).

Editing Mechanisms in tRNA Synthetases

Research on the structure of alanyl-tRNA synthetase (AlaRS) with its editing domain reveals the complex mechanisms involved in tRNA editing, crucial for the fidelity of protein synthesis. AlaRS ensures accurate aminoacylation by hydrolyzing mis-acylated Ser- and Gly-tRNAAla. The spatial arrangement of the editing and activation domains in AlaRS prevents misincorporation of amino acids, maintaining the accuracy of protein synthesis and highlighting the intricate regulatory mechanisms that underpin genetic translation (Sokabe et al., 2009).

Discrimination of Amino Acids by AlaX

The structure and function of AlaX, a homologue of the class II alanyl-tRNA synthetase editing domain, was elucidated to show its autonomous editing activity against mischarged tRNA(Ala). The study revealed how AlaX discriminates noncognate serine from cognate alanine, contributing to our understanding of the molecular mechanisms that ensure the accuracy of protein synthesis by correcting errors in tRNA aminoacylation (Sokabe et al., 2005).

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(7)5(10)8-4(2-9)6(11)12/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)/t3-,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWKGIFRRBGCJO-IMJSIDKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Ala-Ser

CAS RN

3303-41-1
Record name Alanylserine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028696
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
93,000
Citations
C Bleiholder, S Suhai, AG Harrison… - Journal of the American …, 2011 - ACS Publications
… The only case when y 2 does not fully dominate the product ion spectrum is protonated Ala-Ala-Ser-Pro-Ala (Figure S1 in the Supporting Information). Here one observes abundant [M + …
Number of citations: 82 pubs.acs.org
LM Cole, RT Roush, JE Casida - Life sciences, 1995 - Elsevier
… simulans to an homologous Ala + Ser or Gly replacement. These mutations are shown here … simulans is generally less effective than the Ala * Ser modification in reducing sensitivity to …
Number of citations: 96 www.sciencedirect.com
CA O'Brian, DS Lawrence, ET Kaiser… - … and biophysical research …, 1984 - Elsevier
… followed by the sequence Ala-Ser can be substrates for TPA-stimulated phosphorylation … Both peptides contain multiple basic residues followed directly by the sequence Ala-Ser. …
Number of citations: 110 www.sciencedirect.com
N Arous, F Galacteros, P Fessas, D Loukopoulos… - FEBS …, 1982 - Wiley Online Library
… Peptides maps were normal but analysis of individual peptide spots showed an Ala→Ser substitution in the βT3. This variant has been previously called Hb Knossos (β27 (B9) Ala→Ser)…
Number of citations: 54 febs.onlinelibrary.wiley.com
S Asakura, H Hirata, H Okazaki… - Journal of Biological …, 1990 - Elsevier
… These findings seem to imply that the residue 382-386 peptide segment Ala-Ala-Ala-Ser-… These findings indicate that the presence of the hydrophobic peptide segment Ala-Ala-Ala-Ser-…
Number of citations: 21 www.sciencedirect.com
N YANAIHARA, C YANAIHARA… - Chemical and …, 1973 - jstage.jst.go.jp
… Z-Ala-Ser-OH6) (II),which was hydrogenated to yield H-Ala-Ser-OH6,7)(III).Coupling of Z-Pro-OSu5) with III produced Z-Pro-Ala-Ser-… by hydrogenolysis to give H-Pro-Ala-Ser-OH(V).This …
Number of citations: 15 www.jstage.jst.go.jp
R Zeitler, E Hochmuth, R Deutzmann, M Sumper - Glycobiology, 1998 - researchgate.net
… This asparagine of the linkage unit is located within the N-terminal sequence Ala-Asn-Ala-Ser-, in accordance with the tripeptide consensus sequence Asn-Xaa-Ser/Thr typical for nearly …
Number of citations: 60 www.researchgate.net
L Morganti, M Huyer, G PW… - … and applied biochemistry, 1996 - Wiley Online Library
… leader joined to sequences coding for Ala-Ser, a chromatographic affinity site consisting of … hPRL variant constituting authentic hPRL with a peptide tag, ie Ala-Ser-(His)6-Ile-Glu-Gly-Arg…
Number of citations: 31 iubmb.onlinelibrary.wiley.com
H Katow, S Yazawa, S Sofuku - Experimental cell research, 1990 - Elsevier
The biological activity of the amino acid sequence consisting of the immediate carboxyl terminus side of the ArgGlyAspSer (RGDS) amino acid sequence in the cell-binding domain …
Number of citations: 36 www.sciencedirect.com
BE Kemp - Journal of Biological Chemistry, 1980 - researchgate.net
… Leu-Arg-Arg-Ala-Ser-Leu-Gly have been … AlaSer-Leu-Gly with acyl substituents also had little effect on the kinetics of phosphorylation. The aN dansyl derivative of Leu-Arg-Arg-Ala-Ser…
Number of citations: 31 www.researchgate.net

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